molecular formula C23H29N7 B1417706 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171739-86-8

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No. B1417706
CAS RN: 1171739-86-8
M. Wt: 403.5 g/mol
InChI Key: NWKSPIARSPASAM-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a useful research compound. Its molecular formula is C23H29N7 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Drug Design

Compounds similar to 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine, such as DNA minor groove binders like Hoechst 33258, have shown strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome analysis, and as a basis for rational drug design due to their ability to interact specifically with DNA sequences. Such interactions are crucial for designing drugs that target specific DNA structures or sequences, making them relevant in cancer therapy and genetic studies (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibition

The understanding of how compounds inhibit Cytochrome P450 (CYP) enzymes is crucial in drug development to predict potential drug-drug interactions. Similar to the target compound, chemical inhibitors of various CYP isoforms have been extensively studied to understand their selectivity and potency. Such studies are fundamental in the pharmacokinetic profiling of new drugs, ensuring their safe and effective use in combination therapies (Khojasteh et al., 2011).

Energetic Material Research

Compounds with high nitrogen content, similar to the azine and azepine structures in the target compound, are explored for their application in energetic materials. Research in this domain focuses on the synthesis, characterization, and application of such compounds in propellants, explosives, and gas generators. The aim is to develop materials with improved performance characteristics such as higher burning rates, reduced sensitivity, and better detonation properties (Yongjin & Shuhong, 2019).

Antipsychotic Drug Metabolism

The metabolism of arylpiperazine derivatives, a structural feature present in the target compound, is a significant area of study, especially in the context of drugs used for treating depression, psychosis, or anxiety. Understanding the metabolic pathways, including N-dealkylation to 1-aryl-piperazines and their further biotransformation, is crucial for assessing the pharmacological and toxicological profiles of these drugs (Caccia, 2007).

properties

IUPAC Name

4-(4-methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7/c1-3-10-28-11-13-29(14-12-28)23-25-15-18-8-9-24-22-20(21(18)26-23)16-30(27-22)19-6-4-17(2)5-7-19/h4-7,15-16H,3,8-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKSPIARSPASAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C3CCNC4=NN(C=C4C3=N2)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 3
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 4
Reactant of Route 4
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 5
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 6
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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